molecular formula C18H20BrN3O2 B2354356 (3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(3,4-dimethylphenyl)methanone CAS No. 2034275-87-9

(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(3,4-dimethylphenyl)methanone

Cat. No.: B2354356
CAS No.: 2034275-87-9
M. Wt: 390.281
InChI Key: KMWAVSFKDWFSEM-UHFFFAOYSA-N
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Description

This compound is a brominated pyrimidine derivative featuring a piperidine moiety linked via an ether bond to a 3,4-dimethylphenyl methanone group.

Properties

IUPAC Name

[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-(3,4-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O2/c1-12-5-6-14(8-13(12)2)17(23)22-7-3-4-16(11-22)24-18-20-9-15(19)10-21-18/h5-6,8-10,16H,3-4,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWAVSFKDWFSEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(3,4-dimethylphenyl)methanone is a complex organic molecule that integrates a bromopyrimidine moiety, a piperidine ring, and a dimethylphenyl group. This unique structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is C20H22BrN3OC_{20}H_{22}BrN_3O, with a molecular weight of 442.3 g/mol. The presence of the bromine atom in the pyrimidine ring can significantly influence its reactivity and biological interactions. The structure is illustrated below:

ComponentDescription
Molecular Formula C20H22BrN3OC_{20}H_{22}BrN_3O
Molecular Weight 442.3 g/mol
CAS Number 2034327-13-2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromopyrimidine moiety may facilitate hydrogen bonding and π-π stacking interactions, while the piperidine ring enhances hydrophobic interactions, potentially increasing binding affinity to target sites.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing bromopyrimidine derivatives. For example, similar structures have shown significant cytotoxicity against various cancer cell lines. The SAR analysis indicates that the substitution patterns on the phenyl ring play a crucial role in modulating activity.

A study reported that compounds with a piperidine and bromopyrimidine scaffold exhibited potent antiproliferative effects against cancer cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .

Anticonvulsant Activity

Some derivatives related to this compound have been evaluated for anticonvulsant properties. For instance, compounds featuring similar structural motifs demonstrated effective protection against seizures in animal models . The presence of electron-donating groups on the aromatic rings was found to enhance activity.

Study 1: Antiproliferative Activity

A recent investigation into the antiproliferative effects of related compounds revealed that those incorporating both piperidine and bromopyrimidine exhibited significant growth inhibition in cancer cell lines such as HT29 and Jurkat. The study utilized molecular dynamics simulations to elucidate binding interactions at the protein level, confirming that hydrophobic contacts were predominant in their mechanism of action .

Study 2: SAR Analysis

A comprehensive SAR analysis was conducted on various analogues of bromopyrimidine-based compounds. It was found that modifications on the phenyl ring, particularly dimethyl substitutions, markedly influenced cytotoxicity profiles across different cell lines . The findings underscored the importance of electronic properties in determining biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares core structural features with several derivatives in the evidence:

Compound Key Substituents Molecular Weight Reported Applications Source
Target: (3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(3,4-dimethylphenyl)methanone 5-Bromopyrimidin-2-yloxy, 3,4-dimethylphenyl Not provided Inferred: Kinase inhibition
1-[5-(2-Chlorophenyl)-3-(3,4-dimethylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(piperidin-1-yl)ethan-1-one (V002-0982) Chlorophenyl, 3,4-dimethylphenyl, piperidinyl 409.96 Not specified
5-(4-Bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (Ref. 15) Bromophenyl, fluorophenyl, phenyl ~360–380 (estimated) Crystallography studies
Bromacil (5-bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione) Brominated pyrimidinedione 261.12 Herbicide
(5-Amino-pyridin-2-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone Sulfonylphenyl, pyrazolo-pyrimidine, amino-pyridinyl ~550–600 (estimated) Kinase inhibition (patented)

Key Observations :

  • Bromine vs.
  • Aromatic Substitutions : The 3,4-dimethylphenyl group in the target contrasts with fluorophenyl or sulfonylphenyl groups in analogues, suggesting tailored lipophilicity for membrane permeability .

Preparation Methods

Functionalization of Piperidine

Concurrently, 3-hydroxypiperidine is acylated with 3,4-dimethylbenzoyl chloride in dichloromethane (DCM) using triethylamine as a base. This step affords (3-hydroxypiperidin-1-yl)(3,4-dimethylphenyl)methanone in high yield (85–90%), as validated by analogous acylation reactions in piperazine derivatives.

Ether Formation via SNAr

The hydroxyl group of the piperidine intermediate undergoes deprotonation with sodium hydride (NaH) in dimethylformamide (DMF), followed by reaction with 2-chloro-5-bromopyrimidine at 80–100°C. The electron-withdrawing bromine at position 5 activates the pyrimidine ring, facilitating nucleophilic displacement at position 2. This method mirrors the synthesis of 4-(2-((5-bromopyrimidin-2-yl)oxy)ethoxy)-6-chloropyrimidine, where ethoxide serves as the nucleophile.

Reaction Conditions

  • Solvent: DMF
  • Base: NaH (2.0 equiv)
  • Temperature: 80°C, 12 h
  • Yield: ~60% (estimated from analogous SNAr reactions)

Method 2: Palladium-Catalyzed C–O Coupling

Ligand and Catalyst Selection

Adapting Buchwald-Hartwig amination protocols, this route employs a palladium catalyst (e.g., Pd(OAc)₂) with Xantphos as a ligand to facilitate C–O bond formation. The methodology is inspired by the coupling of 5-bromopyrimidine with tert-butyl piperazine-1-carboxylate, which achieves C–N linkages in 58.7% yield.

Coupling of 5-Bromo-2-iodopyrimidine with Piperidine Alcohol

To direct coupling to the pyrimidine’s 2-position, 5-bromo-2-iodopyrimidine is synthesized via iodination of 5-bromopyrimidin-2-ol using N-iodosuccinimide (NIS). The iodinated derivative reacts with (3-hydroxypiperidin-1-yl)(3,4-dimethylphenyl)methanone under Pd/Xantphos catalysis in toluene with cesium carbonate as a base.

Reaction Conditions

  • Catalyst: Pd(OAc)₂ (5 mol%)
  • Ligand: Xantphos (10 mol%)
  • Base: Cs₂CO₃ (2.0 equiv)
  • Solvent: Toluene, 110°C, 24 h
  • Yield: ~50% (extrapolated from C–N couplings in)

Method 3: Mitsunobu Reaction

Preparation of 5-Bromopyrimidin-2-ol

Oxidation of 2-amino-5-bromopyrimidine via diazotization and hydrolysis yields 5-bromopyrimidin-2-ol , though this step necessitates careful pH control to prevent decomposition. Alternative routes involve hydroxyl-directed C–H borylation followed by oxidation, though yields remain modest (~40%).

Etherification via Mitsunobu

The Mitsunobu reaction couples 5-bromopyrimidin-2-ol with (3-hydroxypiperidin-1-yl)(3,4-dimethylphenyl)methanone using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). This method excels in stereochemical control but requires stoichiometric reagents, impacting scalability.

Reaction Conditions

  • Reagents: DEAD (1.2 equiv), PPh₃ (1.2 equiv)
  • Solvent: THF, 0°C to room temperature, 6 h
  • Yield: ~55% (based on similar Mitsunobu etherifications)

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield
SNAr Straightforward, minimal catalysts Requires activated pyrimidine substrate ~60%
Pd-Catalyzed Coupling Regioselective, adaptable to other aryl halides High catalyst loading, costly ligands ~50%
Mitsunobu Stereospecific, mild conditions Poor atom economy, reagent toxicity ~55%

Challenges and Optimization Strategies

Regioselectivity in Pyrimidine Functionalization

Positional selectivity during pyrimidine substitution remains a hurdle, particularly in distinguishing between the 2- and 4-positions. Employing bulkier ligands (e.g., BrettPhos) in Pd-catalyzed reactions enhances 2-selectivity, as observed in related heterocyclic couplings.

Purification of Polar Intermediates

Chromatographic separation of the polar piperidine-pyrimidine adduct benefits from reverse-phase HPLC with acetonitrile/water gradients, though this increases operational costs.

Scalability of Mitsunobu Reactions

Replacing DEAD with dimethyl azodicarboxylate (DMAAD) improves safety and reduces byproduct formation, albeit with marginal yield improvements.

Q & A

Q. What are the optimal synthetic routes and purification strategies for (3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(3,4-dimethylphenyl)methanone?

  • Methodological Answer : Synthesis typically involves coupling a bromopyrimidine derivative with a substituted piperidine scaffold. For example, nucleophilic substitution reactions under anhydrous conditions (e.g., using DMF as a solvent and K₂CO₃ as a base) are common. Purification often employs column chromatography with gradient elution (e.g., n-hexane/EtOAc 5:5) to isolate intermediates, followed by recrystallization for final product purity. Monitoring via TLC and HPLC (e.g., 254 nm detection) ensures reaction progress and purity (>95%) .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

  • Methodological Answer : Use a combination of ¹H-NMR, ¹³C-NMR, and mass spectrometry (HRMS or ESI-MS) for structural confirmation. For example, ¹H-NMR can resolve the piperidine ring protons (δ 1.5–3.5 ppm) and aromatic protons from the 3,4-dimethylphenyl group (δ 6.8–7.2 ppm). HPLC retention times (e.g., ~13 minutes) and elemental analysis (C, H, N) validate purity, though discrepancies in elemental data may arise due to hygroscopic intermediates and require iterative drying protocols .

Q. How can researchers resolve spectral data contradictions in characterizing this compound?

  • Methodological Answer : Contradictions in NMR or MS data (e.g., unexpected splitting or m/z values) often stem from residual solvents, tautomerism, or rotameric equilibria. Use deuterated solvents (e.g., DMSO-d₆) for NMR stability and variable-temperature NMR to probe dynamic effects. For MS, compare experimental isotopic patterns with theoretical simulations (e.g., using Bruker Compass DataAnalysis) to confirm molecular ion peaks .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights can guide the design of analogs with enhanced bioactivity?

  • Methodological Answer : Focus on modifying the bromopyrimidine and 3,4-dimethylphenyl moieties. For example:
  • Replace the bromine atom with other halogens (e.g., Cl, F) to alter electronic properties.
  • Substitute the methyl groups on the phenyl ring with bulkier substituents (e.g., isopropyl) to assess steric effects on target binding.
    SAR tables comparing analogs (e.g., Compound B in with anticancer activity) highlight the importance of the pyrimidine-piperidine linker for target selectivity.

Q. How can environmental fate studies be designed to assess this compound’s persistence and toxicity?

  • Methodological Answer : Follow protocols from long-term environmental projects like INCHEMBIOL :
  • Abiotic studies : Measure hydrolysis rates at varying pH (e.g., pH 4–9) and photolysis under UV light.
  • Biotic studies : Use OECD 301D ready biodegradability tests with activated sludge.
  • Ecotoxicology : Conduct Daphnia magna acute toxicity assays (48-hour LC₅₀) and algal growth inhibition tests (OECD 201).

Q. What computational methods predict this compound’s pharmacokinetic properties and target binding?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to model interactions with kinases or GPCRs, leveraging the pyrimidine oxygen’s hydrogen-bonding potential. ADMET predictions via SwissADME can estimate logP (~3.5), aqueous solubility (<10 µM), and CYP450 inhibition risks. MD simulations (e.g., GROMACS) assess binding stability over 100 ns trajectories .

Q. How can reaction conditions be optimized to mitigate byproduct formation during scale-up?

  • Methodological Answer : Use design of experiments (DoE) to test variables:
  • Temperature : 60–100°C (higher temps may accelerate coupling but increase decomposition).
  • Catalyst : Screen Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling efficiency.
  • Solvent : Compare polar aprotic solvents (DMF vs. DMSO) for reaction yield and byproduct profiles.
    LC-MS monitoring identifies intermediates like dehalogenated byproducts, guiding process adjustments .

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